THEIC exhibits inherent flame retardancy due to its unique chemical structure. Research suggests its ability to decompose and release non-flammable gases when exposed to heat, potentially acting as a flame retardant additive in various materials []. Studies have explored incorporating THEIC into polymers and textiles to enhance their flame resistance properties [, ].
THEIC's biocompatibility and water solubility make it a potential candidate for drug delivery applications. Research has investigated its use as a carrier molecule for encapsulating and delivering therapeutic drugs within the body []. Additionally, studies have explored THEIC's potential as a crosslinking agent in hydrogels for biomedical applications [].
THEIC's reactive hydroxyl groups and cyclic structure make it a valuable intermediate in organic synthesis. Researchers have utilized THEIC as a building block for synthesizing various functional molecules, including dyes, pharmaceuticals, and plasticizers [].
Tris(2-hydroxyethyl) isocyanurate, commonly referred to as THEIC, is a symmetrical triol compound with the molecular formula C₉H₁₅N₃O₆. It appears as a white crystalline powder that is soluble in water and certain organic solvents, such as tetrahydrofuran and hot lower alcohols, but insoluble in many common organic solvents . The compound is characterized by its trifunctionality, allowing it to participate in various
Tris(2-hydroxyethyl) isocyanurate can be synthesized through several methods:
Tris(2-hydroxyethyl) isocyanurate has diverse applications across multiple industries:
Studies have shown that tris(2-hydroxyethyl) isocyanurate interacts effectively with ammonium polyphosphate to create intumescent flame retardant systems. These systems have been evaluated for their effectiveness in enhancing the flame retardant properties of various polymer composites. The synergistic effects observed indicate that THEIC contributes significantly to the char formation process during combustion, which aids in reducing flammability .
Tris(2-hydroxyethyl) isocyanurate shares structural similarities with several other compounds within the isocyanate family. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tris(2-hydroxyethyl) cyanurate | C₉H₁₅N₃O₆ | Similar triol structure but less focused on flame retardancy applications |
N,N',N''-tris(2-hydroxyethyl) isocyanurate | C₉H₁₅N₃O₆ | Exhibits similar reactivity but may differ in specific applications |
1,3,5-tris(2-hydroxyethyl) triazine-2,4,6-trione | C₉H₁₅N₃O₆ | Contains a triazine ring which may influence its reactivity profile differently |
Tris(beta-hydroxyethyl) isocyanurate | C₉H₁₅N₃O₆ | Slightly different substitution pattern affecting solubility and reactivity |
The uniqueness of tris(2-hydroxyethyl) isocyanurate lies in its trifunctional nature combined with its ability to form stable crosslinked structures upon polymerization. This distinct property enhances its utility in various industrial applications compared to similar compounds that may not possess the same level of functionality or stability under processing conditions .
The synthesis of THEIC traces its origins to mid-20th-century advancements in isocyanurate chemistry. Early methods involved the reaction of cyanuric acid with ethylene oxide in polar aprotic solvents such as dimethylformamide (DMF) or acetone, catalyzed by alkaline agents like lithium chloride. A pivotal innovation emerged in the 1990s with the use of ethylene carbonate as a safer and more efficient reagent, reducing byproduct formation and improving yield. By the 2020s, catalytic systems evolved further, incorporating bifunctional catalysts such as boron trifluoride-diethyl ether complexes and tertiary amines to achieve >90% purity in large-scale production.
Year | Development | Catalyst Used | Yield Improvement |
---|---|---|---|
1970s | Ethylene oxide/cyanuric acid reaction | LiCl, DMF | ~70% |
1998 | Ethylene carbonate method | Triethylamine | 85% |
2022 | Solvent-free catalytic process | BF₃·Et₂O | 92% |
Irritant